molecular formula C12H12N4O2 B8461426 6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

Cat. No.: B8461426
M. Wt: 244.25 g/mol
InChI Key: CHIUJWFQDGJBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

6-ethyl-3-(pyrimidin-5-ylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-2-8-3-4-10(11(16-8)12(17)18)15-9-5-13-7-14-6-9/h3-7,15H,2H2,1H3,(H,17,18)

InChI Key

CHIUJWFQDGJBGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)NC2=CN=CN=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester (prepared according to US 2006/199960; 200 mg, 0.73 mmol) was dissolved in a THF/ethanol (12 ml/3 ml) mixture, cooled to 0° C. and treated with lithium hydroxide (2.2 ml, 1N aqueous solution). The reaction mixture was allowed to warm-up to ambient temperature and stirring was continued at that temperature for 2 hours. The pH value was subsequently adjusted to acidic and the reaction mixture was extracted with dichloromethane (3×40 ml). The combined organic phases were dried and evaporated to yield the product as light yellow solid (175 mg, 97%).
Name
6-Ethyl-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
97%

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